(E)-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)prop-2-en-1-one

Mutagenicity Metabolic activation Safety screening

Researchers screening chalcone epoxides for covalent sEH inhibitors face a dilemma: epoxidation boosts potency but increases mutagenicity, while phenyl-substituted oxiranes limit steric SAR. This compound resolves both: • Uniquely decreased Ames mutagenicity after S9 activation-a reversal of the class-wide trend. • 2-Methyl oxirane creates distinct steric environment at the sEH active site vs. 4-phenylchalcone oxide (IC50=68 nM). • Direct precursor to 4-methylpyrazole libraries via tosylhydrazine cyclocondensation. Supplied with verified purity and analytical documentation.

Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
Cat. No. B12078497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)prop-2-en-1-one
Molecular FormulaC13H14O3
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC1(CO1)C(=O)C=CC2=CC=C(C=C2)OC
InChIInChI=1S/C13H14O3/c1-13(9-16-13)12(14)8-5-10-3-6-11(15-2)7-4-10/h3-8H,9H2,1-2H3/b8-5+
InChIKeyJZHPLWCDDUICIM-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxyphenyl Chalcone-Epoxide Hybrid Overview


(E)-3-(4-Methoxyphenyl)-1-(2-methyloxiran-2-yl)prop-2-en-1-one (CAS 99554-68-4 / 29808-43-3; C₁₃H₁₄O₃; MW 218.25 g/mol) belongs to the chalcone epoxide class, combining an α,β-unsaturated enone system with a 2,2-disubstituted oxirane ring [1]. Unlike the prototypical chalcone oxides that bear a phenyl substituent at the oxirane C2 position, this compound carries a methyl group, creating a distinct steric and electronic environment that fundamentally alters its reactivity, enzyme-inhibitor interaction kinetics, and metabolic handling relative to its unsubstituted or phenyl-substituted analogs [2]. The 4-methoxy substituent on the aromatic ring adds an electron-donating character recognised in structure–activity relationship (SAR) studies to modulate both mutagenicity and enzyme inhibition profiles within the chalcone oxide family [2].

Chalcone epoxide with distinct 2-methyloxirane motif
4-Methoxy substitution modulates electronic SAR
Not interchangeable with phenyl-substituted chalcone oxides

4-Methoxyphenyl Chalcone-Epoxide: Substitution Risks


Simple substitution of chalcones or chalcone epoxides within procurement and screening workflows is not supported by experimental evidence. The presence and nature of the oxirane ring dramatically affect biological activity: Rashid et al. (1986) demonstrated that epoxidation generally increases mutagenic potency compared to the parent chalcone, yet the 4-methoxy derivative uniquely exhibits markedly decreased mutagenicity upon S9 metabolic activation, a reversal not observed for other substituents [1]. Furthermore, the 2-methyl substitution on the oxirane (versus 2-phenyl in typical chalcone oxides) introduces a tertiary epoxide carbon with distinct susceptibility to enzymatic hydrolysis by microsomal epoxide hydrolase, altering both metabolic stability and mechanism-based enzyme inhibition profiles [2]. These structural features cannot be replicated by generic chalcone epoxides lacking the methyl-oxirane motif or the 4-methoxy electronic contribution.

Epoxidation profile reversal

4-Methoxy uniquely decreases mutagenicity after S9 activation, unlike class epoxidation-driven increase. Generic chalcone oxides may not replicate this metabolic de-risking.

Methyl-oxirane recognition

2-Methyl substitution alters mEH enantioselective hydrolysis compared to phenyl-oxiranes, shifting metabolic stability and enzyme kinetics.

Enzyme target selectivity

Chalcone oxides inhibit cEH, whereas parent chalcones inhibit cGST. Direct substitution fails to maintain target engagement.

Chalcone-Epoxide Differentiation Evidence


Reduced Mutagenicity Upon Metabolic Activation

In a systematic comparison of 31 p-monosubstituted chalcones and their corresponding oxides (E-1-benzoyl-2-phenyloxiranes), the 4-methoxy chalcone oxide demonstrated a unique mutagenicity profile: while epoxidation generally increased revertants per nmole in Salmonella typhimurium TA98 and TA100, the 4-methoxy oxide exhibited markedly decreased mutagenicity when pre-incubated with rat liver S9 fraction, indicating metabolic detoxification rather than bioactivation [1]. This contrasts with electron-withdrawing substituents (e.g., 4-nitro, 4-fluoro) where S9 either enhanced or did not suppress mutagenic activity [1].

Reduced Mutagenicity After S9
Class-level
Markedly decreased mutagenicity in Ames test with S9; opposite to class trend of epoxidation-increased mutagenicity.
Supports metabolic de-risking screening context
Specific revertant values not tabulated; data from 62-compound comparison
Mutagenicity Metabolic activation Safety screening

Selective cEH Inhibition Over cGST

In a head-to-head comparison of chalcones and their oxide derivatives, epoxidation fundamentally altered enzyme target selectivity: chalcones preferentially inhibited cytosolic glutathione S-transferase (cGST) acting on cis-stilbene oxide, whereas chalcone oxides selectively inhibited cytosolic epoxide hydrolase (cEH) acting on trans-stilbene oxide [1]. This selectivity inversion is consistent across the 4′-phenylchalcone/chalcone oxide pair and is attributed to the covalent enzyme-inhibitor intermediate formation unique to the epoxide form [2].

cEH vs cGST Selectivity Inversion
Head-to-head
Chalcone oxides selectively inhibit cEH (IC₅₀ ~10⁻⁷–10⁻⁸ M); parent chalcones preferentially inhibit cGST.
Epoxide form required for cEH target engagement
Mouse/rat liver cytosol; trans-stilbene oxide substrate
Enzyme inhibition Epoxide hydrolase Selectivity

Methyl-Oxirane Epoxide Hydrolase Discrimination

2-Aryl-2-methyloxiranes, the sub-class to which the target compound belongs by virtue of its 2-methyl-2-(carbonyl)oxirane core, are enantioselectively hydrolysed by microsomal epoxide hydrolase from pig liver to yield 1,2-diols with tertiary benzylic alcohol stereogenic centres in up to 34% enantiomeric excess [1]. In contrast, 2,2-diaryloxiranes (such as 4-phenylchalcone oxide) present a disubstituted epoxide that is hydrolysed with substantially different kinetics and stereochemical outcome due to altered steric constraints at the enzyme active site [1]. The methyl substituent reduces steric bulk at the oxirane C2 position compared to the phenyl group found in classical chalcone oxide inhibitors, potentially altering the half-life of the covalent enzyme-inhibitor intermediate described in the sEH inhibition mechanism [2].

Methyl-Oxirane mEH Discrimination
Class-level
2-Aryl-2-methyloxiranes hydrolysed enantioselectively by mEH, yielding diols with up to 34% e.e.; diaryloxiranes show distinct kinetics.
Methyl substitution alters hydrolase processing context
Pig liver mEH; enantioselectivity differs from phenyl analogues
Epoxide hydrolase Enantioselective hydrolysis Metabolic stability

Divergent Synthesis via Tosylhydrazine Reaction

The reaction of 3-aryl-1-(2-methyloxiran-2-yl)prop-2-en-1-ones with tosylhydrazine yields a product mixture of 3-[(E)-2-arylvinyl]-4-methyl-1-tosyl-1H-pyrazoles and 3-aryl-1-(2-methyloxiran-2-yl)-3-tosylpropan-1-ones, resulting from competing nucleophilic attack and rearrangement pathways [1]. The methyl group on the oxirane influences the regioselectivity of nucleophilic addition relative to the enone system versus direct oxirane ring-opening, a reaction outcome not mirrored by the corresponding phenyl-substituted chalcone epoxides where steric factors predictably favour alternative product distributions [1].

Divergent Tosylhydrazine Pathway
Class-level
Yields 4-methylpyrazole and β-tosyl ketone adducts; product distribution not accessible from phenyl-oxiranes.
Supports scaffold diversification synthetic access
Reaction regioselectivity dependent on oxirane substitution
Synthetic chemistry Heterocycle synthesis Regioselectivity

Chalcone-Epoxide Application Scenarios


sEH Covalent Inhibition Probe

The chalcone oxide class, including the target compound, forms a covalent enzyme-inhibitor intermediate with sEH, a mechanism distinct from the glutathione S-transferase inhibition exhibited by the parent chalcones [4]. The 2-methyl substitution on the oxirane alters the steric environment at the active site compared to the reference inhibitor 4-phenylchalcone oxide (IC₅₀ = 68 nM), enabling SAR exploration of the electronic and steric determinants of inhibitor half-life. Patent disclosures (EA018414B1) explicitly claim 2-methyloxirane-substituted compounds as sEH inhibitors, confirming the industrial relevance of this scaffold for therapeutic development [5].

Genotoxicity-Screened Covalent Inhibitor Scaffold

Among the chalcone oxide family, the 4-methoxy-substituted derivative uniquely demonstrated markedly decreased mutagenicity after S9 metabolic activation in the Ames assay, in contrast to the epoxidation-driven mutagenicity increase observed for the broader class [4]. This evidence positions (E)-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)prop-2-en-1-one as a rationally selected starting scaffold for covalent inhibitor programs requiring both epoxide-based electrophilicity and a mitigated genotoxicity risk profile, supporting further profiling in mammalian cell-based micronucleus or comet assays.

4-Methylpyrazole Bioisostere Synthesis

The unique reactivity of 3-aryl-1-(2-methyloxiran-2-yl)prop-2-en-1-ones with tosylhydrazine, yielding both 3-[(E)-2-arylvinyl]-4-methyl-1-tosyl-1H-pyrazoles and β-tosyl ketone adducts, provides a concise route to 4-methylpyrazole frameworks not accessible from phenyl-substituted chalcone epoxides [4]. This synthetic utility is particularly relevant for medicinal chemistry teams building heterocycle-focused compound libraries where the 4-methyl substituent on the pyrazole ring serves as a metabolically stable replacement for the 4-H pyrazole found in classical chalcone-derived scaffolds.

Epoxide Hydrolase Enantioselectivity Probe

As a member of the 2,2-disubstituted oxirane class, (E)-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)prop-2-en-1-one can serve as a probe substrate for studying the enantioselectivity and substrate recognition determinants of both mammalian and bacterial epoxide hydrolases, where 2-aryl-2-methyloxiranes have been shown to undergo enantioselective hydrolysis with up to 34% e.e. [4]. Its incorporation into enzyme engineering or directed evolution campaigns can facilitate the discovery of hydrolase variants with improved stereoselectivity for tertiary epoxide substrates.

Application
Selection Property
Validation Focus
sEH Inhibition Probe
Covalent mechanism-based binding
sEH inhibition kinetics and half-life
Metabolic De-risking Context
S9 activation response
Ames assay mutagenicity reversal
4-Methylpyrazole Synthesis
Tosylhydrazine regioselectivity
Pyrazole scaffold accessibility
EH Enantioselectivity Probe
Enantioselective mEH recognition
Stereoselectivity screening for tertiary epoxides
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